molecular formula C19H37Na2O7P B580562 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) CAS No. 17618-08-5

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt)

Cat. No. B580562
CAS RN: 17618-08-5
M. Wt: 454.451
InChI Key: HKLKSZPQSFPBDE-JPKZNVRTSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt), also known as 1-Palmitoyl LPA, is a lysophospholipid containing palmitic acid at the sn-1 position . It can be used in the generation of micelles, liposomes, and other types of artificial membranes .


Synthesis Analysis

The synthesis of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) involves the use of palmitic acid (16:0) at the sn-1 position . The exact synthesis process is not detailed in the search results.


Molecular Structure Analysis

The molecular formula of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) is C22H44O9P . It contains saturated palmitic acid (16:0) inserted at the sn-1 position .


Chemical Reactions Analysis

Phosphatidic acid, from which 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) is derived, is produced either directly through the action of phospholipase D (PLD) or through a two-step process involving liberation of diacylglycerol (DAG) by phospholipase C (PLC) followed by phosphorylation of DAG by diglycerol kinase .


Physical And Chemical Properties Analysis

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) is a crystalline solid with a formula weight of 506.5 . It is soluble in DMF and DMSO at 30 mg/ml, in ethanol at 5 mg/ml, and in PBS (pH 7.2) at 1 mg/ml .

Scientific Research Applications

  • Cell Biology and Immunology

    • 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate is a lipid species generated following phospholipase A2 (PLA2) hydrolysis of phosphatidylcholine .
    • It has been found to increase the production of reactive oxygen species (ROS) and decrease superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) protein levels in human umbilical vein endothelial cells (HUVECs) when used at a concentration of 125 µM .
    • It potentiates the secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages, but has no effect on CD163, CD206, CD36, or IL-10 in LPS-stimulated M2 macrophages when used at concentrations of 0.3 and 1.0 µM .
  • Lipid Biochemistry

    • This compound is used in the study of lipid biochemistry, particularly in the context of lipid-based drug delivery .
    • It can be used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .
  • Oxidative Stress & Reactive Species

    • In the field of oxidative stress and reactive species, this compound is known to increase the production of reactive oxygen species (ROS) .
    • It decreases superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) protein levels .
  • Immunology & Inflammation

    • This compound potentiates the secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages .
    • It has no effect on CD163, CD206, CD36, or IL-10 in LPS-stimulated M2 macrophages when used at concentrations of 0.3 and 1.0 µM .
    • It increases TGF-β1 production and enhances Foxp3 protein levels in T reg cells in isolated human peripheral blood when used at a concentration of 10 µM .
  • Sepsis/Shock

    • 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate enhances neutrophil function, bacterial clearance, and survival in mouse models of sepsis when administered at a dose of 10 mg/kg .
  • Lipid-Based Drug Delivery

    • This compound can be used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .
  • Antibiotic Enhancement

    • 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate can enhance the action of β-lactam antibiotics (ampicillin, piperacillin, and ceftazidime) on various strains of P. aeruginosa, a pathogen associated with pulmonary disease and pneumonia .
  • Cell Motility

    • This compound can mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .
  • Artificial Membranes

    • It can be used in the generation of micelles, liposomes, and other types of artificial membranes .

Safety And Hazards

The product is not for human or veterinary use . Further safety and hazard information was not found in the search results.

Future Directions

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt) has potential applications in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems . Its role in various biological responses suggests potential future directions in medical and biological research .

properties

IUPAC Name

sodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;/h18,20H,2-17H2,1H3,(H2,22,23,24);/q;+1/p-1/t18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOPIWLNGYLZCJ-GMUIIQOCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt)

Citations

For This Compound
10
Citations
MF Fernandes, MV Tomczewski… - International Journal of …, 2022 - mdpi.com
Glucagon-like peptide-1 (GLP-1) potentiates glucose-stimulated insulin secretion (GSIS). While dozens of compounds stimulate GLP-1 secretion, few inhibit. Reduced GLP-1 secretion …
Number of citations: 3 www.mdpi.com
Y Chen - 2015 - search.proquest.com
Phospholipase A 2 (PLA 2) constitutes a superfamily of enzymes that is well-studied by the scientific community. PLA 2 s are membrane-associated enzymes that catalyze the hydrolysis …
Number of citations: 3 search.proquest.com
GPB Carretero, EF Vicente, EM Cilli, CM Alvarez… - PloS one, 2018 - journals.plos.org
Actinoporins sticholysin I and sticholysin II (St I, St II) are proposed to lyse model and biomembranes via toroidal pore formation by their N-terminal domain. Based on the hypothesis that …
Number of citations: 18 journals.plos.org
L Seballos, JZ Zhang, R Sutphen - Analytical and bioanalytical chemistry, 2005 - Springer
Surface-enhanced Raman scattering using silver nanoparticles was applied to detect various forms of lysophosphatidic acid (LPA) to examine its potential application as an alternative …
Number of citations: 56 link.springer.com
K Ueda, M Yoshihara, M Nakao, T Tanaka… - Journal of agricultural …, 2010 - ACS Publications
… 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphate sodium salt (16:0-LPA), 1-oleoyl-2-hydroxy-sn-glycero-3-phosphate sodium salt (18:1-LPA), and 1-O-alkyl-2-hydroxy-sn-glycero-3-…
Number of citations: 9 pubs.acs.org
JP Julien, N Huarte, R Maeso, SG Taneva… - Journal of …, 2010 - Am Soc Microbiol
The identification and characterization of broadly neutralizing antibodies (bnAbs) against HIV-1 has formed a major research focus, with the ultimate goal to help in the design of an …
Number of citations: 77 journals.asm.org
L Yu, Z Deng, W Zhang, S Liu, F Zhang, J Zhou… - Frontiers in …, 2021 - frontiersin.org
… 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphate sodium salt (LysoPA), 1-palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) sodium salt (POPG), 1,2-dipalmitoyl-sn-glycero-3-…
Number of citations: 6 www.frontiersin.org
MM Rogers - 2022 - search.proquest.com
Air/seawater interfaces are unique surfaces for biogeochemical processes which drive important atmospheric phenomena. Unraveling the complexity of these interfaces through …
Number of citations: 2 search.proquest.com
JP Julien - 2010 - library-archives.canada.ca
Human immunodeficiency virus type 1 (HIV-1), the pathogen responsible for the onset of acquired immuno-deficiency syndrome (AIDS) in humans has reached pandemic proportions. …
Number of citations: 1 library-archives.canada.ca
C Celia, F Cilurzo, D Cosco, M Fresta, D Paolino… - 2021 - research.unipd.it
The present invention relates to the development of transport systems of the liposomal type which have PEGylated compounds conjugated with derivatives of the family of Tumor …
Number of citations: 0 www.research.unipd.it

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